molecular formula C18H21BN2O3 B2866535 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide CAS No. 1542209-30-2

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide

Cat. No.: B2866535
CAS No.: 1542209-30-2
M. Wt: 324.19
InChI Key: KOYMIJJSIGPVAA-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group and a picolinamide moiety, making it a versatile intermediate for various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with picolinic acid in the presence of coupling reagents like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and palladium(II) acetate.

  • Amidation Reaction: Another method involves the amidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with picolinic acid chloride using a base such as triethylamine.

Industrial Production Methods: Industrial-scale synthesis typically employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.

Types of Reactions:

  • Cross-Coupling Reactions: The boronic ester group in the compound facilitates Suzuki-Miyaura cross-coupling reactions with aryl halides.

  • Oxidation and Reduction Reactions: The picolinamide moiety can undergo oxidation to form picolinic acid derivatives or reduction to yield picolinamide derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, and bases (e.g., sodium carbonate).

  • Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution Reactions: Nucleophiles such as amines and alcohols, with reaction conditions varying based on the nucleophile used.

Major Products Formed:

  • Biphenyl Derivatives: From Suzuki-Miyaura coupling reactions.

  • Picolinic Acid Derivatives: From oxidation reactions.

  • Amine and Alcohol Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: The picolinamide moiety is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is employed in the development of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic acid derivative with sulfonamide group.

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A related compound with a different substituent on the phenyl ring.

Uniqueness: N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide stands out due to its picolinamide group, which offers unique chemical reactivity and potential biological activity compared to other boronic acid derivatives.

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-10-14(11-9-13)21-16(22)15-7-5-6-12-20-15/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYMIJJSIGPVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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